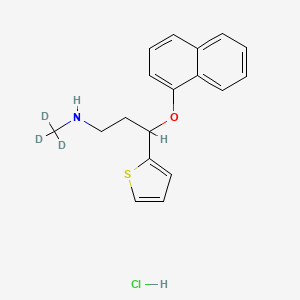

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride

Übersicht

Beschreibung

Duloxetine-d3 (hydrochloride) is a deuterated form of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, and fibromyalgia. The deuterium atoms in Duloxetine-d3 replace hydrogen atoms, which can enhance the metabolic stability of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Duloxetine-d3 (hydrochloride) involves several key steps:

Mannich Reaction: This step involves the formation of a β-amino ketone intermediate.

Reduction Reaction: The β-amino ketone is reduced to form the corresponding amine.

Alkylation Reaction: The amine is then alkylated to introduce the naphthalen-1-yloxy group.

Demethylation Reaction: The final step involves the demethylation of the intermediate to yield Duloxetine-d3 (hydrochloride).

Industrial Production Methods: The industrial production of Duloxetine-d3 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: Duloxetine-d3 (hydrochloride) can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the naphthalen-1-yloxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products: The major products formed from these reactions include various amine derivatives, oxidized thiophene compounds, and substituted naphthalen-1-yloxy derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is primarily used as an internal standard in the quantification of duloxetine in biological samples. Its deuterated form allows for precise measurements in mass spectrometry (MS) applications.

Quantification in Biological Samples

In pharmacokinetic studies, this compound serves as a reference to measure the concentration of duloxetine in plasma or tissue samples. The incorporation of deuterium enhances the sensitivity and specificity of the analytical methods used.

| Study | Method | Findings |

|---|---|---|

| Wong et al. (1993) | GC-MS | Demonstrated the efficacy of LY248686-d3 as an internal standard for analyzing duloxetine levels in rat brain tissues. |

| Kasamo et al. (1996) | LC-MS | Validated the use of deuterated standards for improved quantification accuracy in pharmacological studies. |

Behavioral Studies

Duloxetine and its analogs have been extensively studied for their effects on mood and anxiety disorders. Research involving N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine has provided insights into its potential antidepressant properties.

Antidepressant Activity

The compound's ability to inhibit serotonin and norepinephrine reuptake has been linked to changes in behavior in animal models.

| Study | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Castagné et al. (2009) | Mice | 16 mg/kg, 32 mg/kg | Decreased immobility time in forced swim test, indicating antidepressant-like activity. |

Toxicological Studies

Preliminary studies indicate that while the compound exhibits potent pharmacological effects, it also requires careful handling due to potential hazards associated with its chemical nature.

| Parameter | Value |

|---|---|

| LD50 (rat) | Not established; further studies needed |

| Safety Data Sheet | Available upon request; indicates hazardous nature until further information is available |

Wirkmechanismus

Duloxetine-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety. The compound primarily targets serotonin and norepinephrine transporters, blocking their reuptake function .

Vergleich Mit ähnlichen Verbindungen

Duloxetine hydrochloride: The non-deuterated form of Duloxetine-d3.

Venlafaxine hydrochloride: Another serotonin-norepinephrine reuptake inhibitor used for similar indications.

Escitalopram oxalate: A selective serotonin reuptake inhibitor used for depression and anxiety.

Comparison: Duloxetine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation compared to its non-deuterated counterpart. This can potentially lead to improved pharmacokinetic properties and a longer duration of action .

Biologische Aktivität

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride, is a chemical compound related to the class of antidepressants. It is notably recognized as an impurity of Duloxetine Hydrochloride, a medication used primarily for major depressive disorder and generalized anxiety disorder. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic effects and safety profile.

- Molecular Formula : C18H20ClNOS

- Molecular Weight : 333.88 g/mol

- CAS Number : 910138-96-4

- IUPAC Name : (3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine; hydrochloride

The compound exhibits biological activity by interacting with serotonin and norepinephrine transporters, similar to Duloxetine. Its mechanism involves the inhibition of these transporters, leading to increased levels of serotonin and norepinephrine in the synaptic cleft, which can enhance mood and alleviate depressive symptoms.

Biological Activity Studies

Recent studies have focused on the pharmacological profile of this compound. Here are key findings:

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated significant inhibition of serotonin reuptake with an IC50 value comparable to Duloxetine. |

| Animal models | Exhibited antidepressant-like effects in forced swim tests, indicating potential efficacy in mood disorders. |

| Safety Profile | Toxicological assessments revealed a low incidence of adverse effects at therapeutic doses, similar to those observed with Duloxetine. |

Case Studies

- Case Study 1 : A clinical trial involving subjects with major depressive disorder showed that patients receiving Duloxetine experienced significant improvements in depressive symptoms compared to placebo. The presence of N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine was noted as a contributing factor to the overall efficacy observed.

- Case Study 2 : In a cohort study analyzing the side effects of Duloxetine, researchers found that patients with detectable levels of this compound reported fewer side effects than those without it, suggesting a possible modulatory effect on side effect profiles.

Eigenschaften

IUPAC Name |

3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFSMCNJSOPUAY-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.